molecular formula C6H12O2Sn B14686031 (Acryloyloxy)(trimethyl)stannane CAS No. 36362-36-4

(Acryloyloxy)(trimethyl)stannane

Cat. No.: B14686031
CAS No.: 36362-36-4
M. Wt: 234.87 g/mol
InChI Key: KCIQERGKWPHONE-UHFFFAOYSA-M
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Description

(Acryloyloxy)(trimethyl)stannane is an organotin compound characterized by the presence of an acryloyloxy group attached to a trimethylstannane moiety. Organotin compounds are known for their versatility in organic synthesis and industrial applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Acryloyloxy)(trimethyl)stannane typically involves the reaction of acryloyl chloride with trimethylstannane under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

Acryloyl chloride+TrimethylstannaneThis compound+HCl\text{Acryloyl chloride} + \text{Trimethylstannane} \rightarrow \text{this compound} + \text{HCl} Acryloyl chloride+Trimethylstannane→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(Acryloyloxy)(trimethyl)stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form stannic derivatives.

    Reduction: Reduction reactions can convert the compound to lower oxidation states of tin.

    Substitution: The acryloyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce various organotin derivatives.

Scientific Research Applications

(Acryloyloxy)(trimethyl)stannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of polymers and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (Acryloyloxy)(trimethyl)stannane involves its ability to form stable complexes with various substrates. The tin atom in the compound can coordinate with electron-rich centers in other molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    (Acryloyloxy)ethyltrimethylammonium chloride: Similar in structure but contains an ammonium group instead of a stannane moiety.

    Trimethylstannane: Lacks the acryloyloxy group but shares the trimethylstannane core.

Uniqueness

(Acryloyloxy)(trimethyl)stannane is unique due to the presence of both the acryloyloxy and trimethylstannane groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other organotin compounds.

Properties

CAS No.

36362-36-4

Molecular Formula

C6H12O2Sn

Molecular Weight

234.87 g/mol

IUPAC Name

trimethylstannyl prop-2-enoate

InChI

InChI=1S/C3H4O2.3CH3.Sn/c1-2-3(4)5;;;;/h2H,1H2,(H,4,5);3*1H3;/q;;;;+1/p-1

InChI Key

KCIQERGKWPHONE-UHFFFAOYSA-M

Canonical SMILES

C[Sn](C)(C)OC(=O)C=C

Origin of Product

United States

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